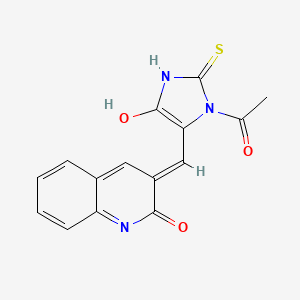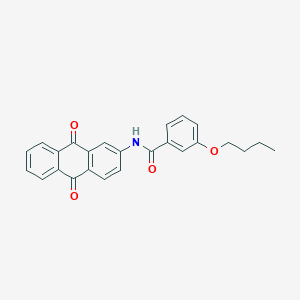![molecular formula C19H22FN3O4 B11634344 7-[2-(Cyclohexanecarbonyl)hydrazino]-1-ethyl-6-fluoro-4-oxo-quinoline-3-carboxylic acid](/img/structure/B11634344.png)
7-[2-(Cyclohexanecarbonyl)hydrazino]-1-ethyl-6-fluoro-4-oxo-quinoline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[2-(Cyclohexanecarbonyl)hydrazino]-1-ethyl-6-fluoro-4-oxo-quinoline-3-carboxylic acid is a complex organic compound that belongs to the quinolone family This compound is characterized by its unique structure, which includes a quinoline core, a fluoro substituent, and a hydrazino group attached to a cyclohexanecarbonyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(Cyclohexanecarbonyl)hydrazino]-1-ethyl-6-fluoro-4-oxo-quinoline-3-carboxylic acid typically involves multiple steps. One common route includes the following steps:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the fluoro substituent: Fluorination can be carried out using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the hydrazino group: This involves the reaction of the quinoline derivative with hydrazine hydrate.
Cyclohexanecarbonylation: The final step involves the reaction of the hydrazino-quinoline derivative with cyclohexanecarbonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
7-[2-(Cyclohexanecarbonyl)hydrazino]-1-ethyl-6-fluoro-4-oxo-quinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrazine in the presence of a base, such as in the Wolff-Kishner reduction.
Substitution: Nucleophilic substitution reactions can occur at the fluoro substituent, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrazine (NH₂NH₂), potassium hydroxide (KOH)
Substitution: Amines, thiols
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alkanes, hydrazones
Substitution: Amino-quinolines, thio-quinolines
Wissenschaftliche Forschungsanwendungen
7-[2-(Cyclohexanecarbonyl)hydrazino]-1-ethyl-6-fluoro-4-oxo-quinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7-[2-(Cyclohexanecarbonyl)hydrazino]-1-ethyl-6-fluoro-4-oxo-quinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The exact molecular targets and pathways may vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ciprofloxacin: Another quinolone derivative with broad-spectrum antibacterial activity.
Norfloxacin: A fluoroquinolone used to treat bacterial infections.
Levofloxacin: A third-generation fluoroquinolone with enhanced activity against Gram-positive bacteria.
Uniqueness
7-[2-(Cyclohexanecarbonyl)hydrazino]-1-ethyl-6-fluoro-4-oxo-quinoline-3-carboxylic acid is unique due to its specific structural features, such as the cyclohexanecarbonyl hydrazino group, which may confer distinct biological activities and chemical reactivity compared to other quinolone derivatives.
Eigenschaften
Molekularformel |
C19H22FN3O4 |
|---|---|
Molekulargewicht |
375.4 g/mol |
IUPAC-Name |
7-[2-(cyclohexanecarbonyl)hydrazinyl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C19H22FN3O4/c1-2-23-10-13(19(26)27)17(24)12-8-14(20)15(9-16(12)23)21-22-18(25)11-6-4-3-5-7-11/h8-11,21H,2-7H2,1H3,(H,22,25)(H,26,27) |
InChI-Schlüssel |
NBLKSJVSYBEUKS-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)NNC(=O)C3CCCCC3)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-3-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11634270.png)

![2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B11634284.png)
![Ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methyl-2-{[(4-methyl-3-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11634297.png)
![(6Z)-5-imino-6-{4-[2-(2-phenoxyethoxy)ethoxy]benzylidene}-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11634303.png)
![N~2~-benzyl-N-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B11634308.png)
![3-(1,3-benzothiazol-2-yl)-7-[(3-chlorophenyl)methoxy]-2H-chromen-2-one](/img/structure/B11634317.png)
![5-(3-bromophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11634325.png)
![(6Z)-5-imino-6-(3-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11634327.png)
![6-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-4-(4-chlorophenyl)-5-cyano-2-methyl-N-(2-methylphenyl)pyridine-3-carboxamide](/img/structure/B11634330.png)
![2-{[3-cyano-4-(2,4-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B11634334.png)

![ethyl 2-[2-(2-fluorophenyl)-4-hydroxy-3-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11634341.png)
